REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[CH:5]([OH:7])=[O:6].[CH:8](O)=[O:9]>C(OC(=O)C)(=O)C>[CH3:1][C:2]([CH:4]1[C:8](=[O:9])[O:7][C:5]1=[O:6])=[O:3] |f:0.1.2|
|
Name
|
acetone dicarboxylic acid
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(=O)O.C(=O)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
After stirring 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
a white solid was filtered
|
Type
|
WASH
|
Details
|
washed with ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
Drying the solid 3 hours at 50° C. (0.1 mm)
|
Duration
|
3 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1C(=O)OC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |